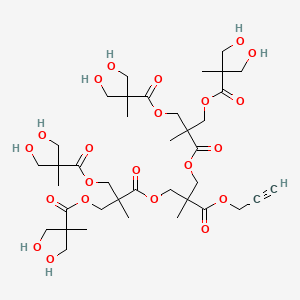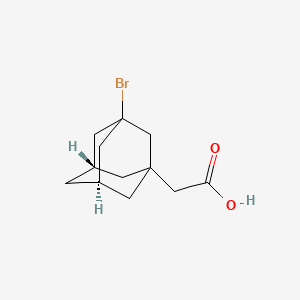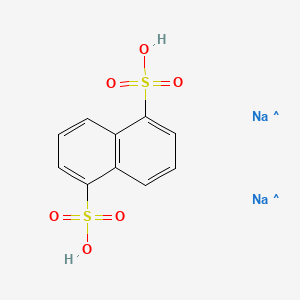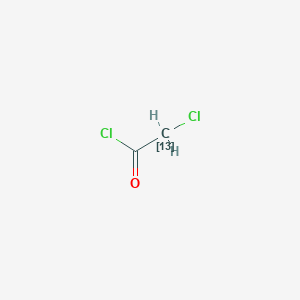
(((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, is a dendritic polymer with a highly branched structure. This compound is part of the bis-MPA (2,2-bis(hydroxymethyl)propionic acid) family, known for its unique properties such as low toxicity, good biocompatibility, and versatility in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves multiple steps of esterification reactions. The process typically starts with the core molecule, which undergoes successive esterification with bis-MPA to build the dendritic structure. The focal point acetylene group is introduced in the final step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various functionalized dendrons, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, has a wide range of scientific research applications:
Chemistry: Used as a building block for creating complex molecular architectures.
Biology: Employed in drug delivery systems due to its biocompatibility.
Medicine: Investigated for use in gene transfection and targeted drug delivery.
Industry: Utilized in the production of coatings, adhesives, and nanomaterials
Wirkmechanismus
The mechanism of action of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves its ability to form stable complexes with various molecules. The acetylene group serves as a reactive site for further functionalization, while the hydroxyl groups enhance solubility and biocompatibility. Molecular targets include cellular membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Polyester bis-MPA dendron, 4 hydroxyl, 1 acetylene
- Hyperbranched bis-MPA polyester-16-hydroxyl, generation 2
- Polyester bis-MPA dendron 8 NHBoc, 1 azide (core)
- Hyperbranched bis-MPA polyester-64-hydroxyl, generation 4
Uniqueness
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, stands out due to its specific combination of acetylene and hydroxyl groups, providing unique reactivity and functionality. Its generation 3 structure offers a balance between molecular size and functional group density, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C38H60O22 |
|---|---|
Molekulargewicht |
868.9 g/mol |
IUPAC-Name |
[3-[2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C38H60O22/c1-9-10-54-29(51)36(6,19-59-30(52)37(7,21-55-25(47)32(2,11-39)12-40)22-56-26(48)33(3,13-41)14-42)20-60-31(53)38(8,23-57-27(49)34(4,15-43)16-44)24-58-28(50)35(5,17-45)18-46/h1,39-46H,10-24H2,2-8H3 |
InChI-Schlüssel |
IBDJAKQCSBCQRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
